Receptor Binding Affinity and Functional Selectivity: Mifepristone vs. Ulipristal Acetate
Mifepristone demonstrates high-affinity, potent antagonism at both the progesterone receptor (PR) and glucocorticoid receptor (GR), with in vitro IC50 values of 0.2 nM and 2.6 nM, respectively . In contrast, ulipristal acetate, a selective progesterone receptor modulator (SPRM), exhibits a different profile, binding to human PR-A and PR-B with EC50s of 8.5 nM and 7.7 nM, and shows weak antiglucocorticoid activity relative to mifepristone [1]. This is further supported by comparative assessments noting ulipristal's lower glucocorticoid activity and distinct partial agonist effects [2].
| Evidence Dimension | Receptor Binding Affinity and Functional Activity |
|---|---|
| Target Compound Data | PR IC50: 0.2 nM; GR IC50: 2.6 nM (Antagonist) |
| Comparator Or Baseline | Ulipristal acetate (SPRM) - PR-A EC50: 8.5 nM; PR-B EC50: 7.7 nM (Mixed agonist/antagonist); Weak GR activity |
| Quantified Difference | Mifepristone PR binding is approximately 38- to 43-fold more potent (based on EC50/IC50). Functional GR antagonism is substantially stronger in mifepristone. |
| Conditions | In vitro cell-free binding and functional assays using human recombinant receptors |
Why This Matters
This quantitative difference in receptor engagement directly impacts compound selection for studies where pure PR/GR antagonism is required versus those needing SPRM activity.
- [1] Cayman Chemical. Ulipristal Acetate Product Datasheet. Item No. 23657. View Source
- [2] DDInter 2.0. Ulipristal Drug Information. DDInter1897. View Source
